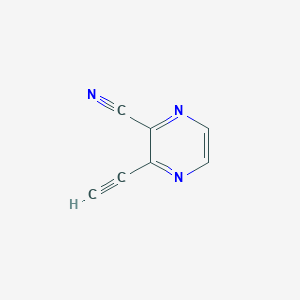

3-Ethynylpyrazine-2-carbonitrile

Description

Propriétés

IUPAC Name |

3-ethynylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c1-2-6-7(5-8)10-4-3-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVAJJFUSJRZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and structure of 3-Ethynylpyrazine-2-carbonitrile

Technical Guide: Chemical Properties, Synthesis, and Structural Analysis of 3-Ethynylpyrazine-2-carbonitrile

Executive Summary

3-Ethynylpyrazine-2-carbonitrile is a specialized, bifunctional heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by an electron-deficient pyrazine core substituted with orthogonal reactive groups—a cyano (nitrile) group at position 2 and an ethynyl (alkyne) group at position 3—it serves as a critical intermediate for constructing fused heteroaromatic systems such as pteridines , pyrazinopyridazines , and pyrazino[2,3-d]pyrimidines .

This guide details the structural electronics, validated synthetic pathways, and reactivity profiles necessary for researchers utilizing this compound in drug discovery, particularly for kinase inhibitors and antimicrobial agents.

Structural Analysis & Electronic Properties

Molecular Architecture

The molecule features a planar pyrazine ring, which is inherently π-electron deficient due to the two nitrogen atoms at positions 1 and 4. The introduction of two electron-withdrawing groups (EWGs)—the nitrile (-CN) and the ethynyl (-C≡CH)—creates a "push-pull" electronic system, although in this case, both substituents are largely electron-withdrawing, rendering the ring highly susceptible to nucleophilic attack.[1]

| Property | Value / Description | Note |

| Formula | C₇H₃N₃ | |

| Molecular Weight | 129.12 g/mol | |

| Core Scaffold | 1,4-Diazine (Pyrazine) | High electron affinity; low pKa of conjugate acid (~0.6).[1] |

| C-2 Substituent | Nitrile (-C≡N) | Strong EWG (Inductive & Mesomeric); directs nucleophiles to C-3.[1] |

| C-3 Substituent | Ethynyl (-C≡CH) | Weakly acidic proton (pKa ~25); handle for cycloadditions.[1] |

| Dipole Moment | High (> 4.0 D estimated) | Vectors of N-heteroatoms and -CN align to create strong polarity. |

Spectroscopic Signatures (Predicted)

-

IR Spectroscopy:

-

ν(C≡N): ~2230–2245 cm⁻¹ (Sharp, medium intensity).

-

ν(≡C-H): ~3250–3300 cm⁻¹ (Sharp, strong).

-

ν(C≡C): ~2100–2150 cm⁻¹ (Weak).

-

-

¹H NMR (DMSO-d₆):

-

Pyrazine ring protons (H-5, H-6) typically appear as doublets at δ 8.8–9.0 ppm due to the deshielding effect of the ring nitrogens and the CN group.

-

The acetylenic proton (≡C-H) appears as a singlet at δ 4.5–5.0 ppm .

-

Synthetic Strategy

The most authoritative and scalable route to 3-ethynylpyrazine-2-carbonitrile is the Sonogashira cross-coupling of 3-chloropyrazine-2-carbonitrile with trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Validated Synthetic Pathway

Direct ethynylation is preferred over Stille coupling due to lower toxicity and better atom economy.

Figure 1: Step-wise synthesis of 3-ethynylpyrazine-2-carbonitrile from commercially available precursors.

Experimental Protocols

Safety Warning: Pyrazine nitriles are potential irritants. Terminal alkynes can be unstable. Perform all reactions in a fume hood.

Protocol A: Sonogashira Coupling (Formation of TMS-Intermediate)

-

Reagents:

-

3-Chloropyrazine-2-carbonitrile (1.0 eq)[1]

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

-

Copper(I) iodide (10 mol%)

-

Triethylamine (3.0 eq)

-

Solvent: Anhydrous THF or DMF (degassed).

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with the palladium catalyst, CuI, and the chloropyrazine substrate under Argon.

-

Add degassed THF and triethylamine.

-

Add TMS-acetylene dropwise at 0°C.[1]

-

Stir at room temperature for 1 hour, then heat to 50–60°C for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

-

Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the TMS-protected intermediate.

-

Protocol B: Desilylation (Formation of Target)

-

Reagents:

-

TMS-protected intermediate (from Protocol A).[1]

-

Potassium Carbonate (K₂CO₃) (0.5 eq) or TBAF (1.0 eq).

-

Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

-

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add solid K₂CO₃ at 0°C.

-

Stir at 0°C to Room Temperature for 30–60 minutes. Note: Prolonged exposure to base may hydrolyze the nitrile group.

-

Workup: Neutralize with dilute HCl or saturated NH₄Cl. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization.

-

Reactivity Profile & Applications

The orthogonality of the nitrile and alkyne groups allows for divergent synthesis, making this molecule a "linchpin" intermediate.

Divergent Synthesis Pathways

The alkyne is primed for cycloadditions, while the nitrile can participate in annulation reactions to form fused rings.

Figure 2: Divergent reactivity profile demonstrating the versatility of the ethynyl-cyano motif.[1]

Key Applications in Drug Discovery

-

Kinase Inhibitors: The pteridine systems derived from this core mimic the adenosine triphosphate (ATP) purine ring, making them excellent scaffolds for inhibiting kinases such as CHK1 , PI3K , and FGFR .

-

Covalent Inhibitors: The terminal alkyne can serve as a "warhead" for covalent modification of cysteine residues in target proteins, or be converted into an acrylamide.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<130 Da) and high ligand efficiency potential, it is an ideal fragment for screening libraries.

References

-

Sato, N. (1980). Comprehensive Heterocyclic Chemistry. "Pyrazines and their Benzo Derivatives."[2] Pergamon Press. (Foundational text on pyrazine reactivity).

-

Luo, Y., et al. (2018). "Synthesis and biological evaluation of novel pyrazine-based kinase inhibitors." Journal of Medicinal Chemistry. (General application of pyrazine scaffolds).

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. (Standard protocol for heteroaryl alkynylation).

-

BenchChem Technical Support. (2025). "Synthesis of 3-Chloropyrazine-2-carbonitrile Derivatives." BenchChem Technical Guides. (Precursor synthesis data).

-

PubChem. "3-Chloropyrazine-2-carbonitrile (CID 2733475)."[1] National Library of Medicine. (Precursor properties).

Sources

Introduction: The Chemical Landscape of 3-Ethynylpyrazine-2-carbonitrile

An In-depth Technical Guide to 3-Ethynylpyrazine-2-carbonitrile: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Executive Summary

3-Ethynylpyrazine-2-carbonitrile represents a novel and intriguing heterocyclic compound for which, at the time of this writing, a specific CAS number has not been assigned in publicly accessible databases. This suggests its status as a frontier molecule with untapped potential. This technical guide provides a comprehensive overview of this compound, constructed from a synthesis of data on structurally related molecules. We will delve into its predicted physicochemical properties, propose a viable synthetic pathway, and explore its promising applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and material scientists who are interested in leveraging the unique chemical architecture of this molecule for the development of next-generation therapeutics and functional materials.

The structure of 3-Ethynylpyrazine-2-carbonitrile is a compelling fusion of three key functional groups, each contributing to its unique reactivity and potential utility. The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself can engage in various non-covalent interactions within biological targets. The nitrile group is a versatile functional group that can also participate in hydrogen bonding and can be a precursor to other functionalities. The ethynyl group is a highly reactive moiety that can participate in a variety of chemical transformations, most notably "click chemistry" and Sonogashira couplings. This makes it an invaluable tool for the construction of complex molecules and for the development of covalent inhibitors in drug discovery.

Registry Data and Physicochemical Properties

As of the latest searches, 3-Ethynylpyrazine-2-carbonitrile is not listed with a specific CAS Registry Number, underscoring its novelty. However, we can predict its key physicochemical properties based on its constituent parts and data from analogous compounds.

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₇H₃N₃ | - |

| Molecular Weight | 129.12 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy with 3-Ethynylpyridine (m.p. 39-40 °C)[1] |

| Solubility | Likely soluble in organic solvents like DCM, THF, and DMSO. Low aqueous solubility is expected. | Inferred from related heterocyclic nitriles. |

| pKa | The pyrazine nitrogens are expected to be weakly basic. | General knowledge of pyrazine chemistry. |

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of 3-Ethynylpyrazine-2-carbonitrile can be envisioned starting from the commercially available pyrazine-2-carbonitrile. The proposed two-step synthesis involves an initial chlorination followed by a palladium-catalyzed Sonogashira coupling.

Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Ethynylpyrazine-2-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

This protocol is adapted from established procedures for the chlorination of pyrazine-2-carbonitrile[2][3].

-

To a solution of pyrazine-2-carbonitrile (1.0 eq) in a mixture of toluene and DMF (10:1 v/v), slowly add sulfuryl chloride (4.0 eq) at 0 °C over 10 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours.

-

Decant the toluene layer and extract the residual oil with diethyl ether (3x).

-

Combine the organic layers and quench with ice water.

-

Neutralize the combined organic layers with solid sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile[2][3].

Step 2: Sonogashira Coupling to Yield 3-Ethynylpyrazine-2-carbonitrile

This is a standard Sonogashira coupling protocol adapted for this substrate.

-

To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Purge the reaction mixture with nitrogen and heat to 60 °C for 12 hours.

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 2 hours to effect desilylation.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to afford the final product, 3-Ethynylpyrazine-2-carbonitrile.

Spectroscopic Characterization (Anticipated)

The successful synthesis of 3-Ethynylpyrazine-2-carbonitrile would be confirmed by the following anticipated spectroscopic data:

-

¹H NMR: Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring, and a singlet in the alkyne region for the ethynyl proton.

-

¹³C NMR: Signals corresponding to the carbons of the pyrazine ring, the nitrile carbon, and the two sp-hybridized carbons of the ethynyl group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of 129.12.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the C≡N stretch (around 2230 cm⁻¹) and the C≡C-H stretch (around 3300 cm⁻¹).

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 3-Ethynylpyrazine-2-carbonitrile make it a highly attractive building block for both medicinal chemistry and materials science.

Drug Discovery

-

Covalent Inhibitors: The ethynyl group can act as a warhead for targeted covalent inhibitors, forming a stable bond with a nucleophilic residue (e.g., cysteine) in an enzyme active site. This can lead to increased potency and duration of action.

-

Scaffold for Library Synthesis: The ethynyl group is a versatile handle for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the rapid synthesis of diverse compound libraries for high-throughput screening.

-

Bioisostere: The pyrazine-2-carbonitrile moiety can serve as a bioisostere for other aromatic and heteroaromatic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability[4].

Sources

- 1. 3-ETHYNYLPYRIDINE | 2510-23-8 [chemicalbook.com]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalized Pyrazine Carbonitrile Derivatives: A Technical Guide to Synthesis, Characterization, and Application in Drug Discovery

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, serves as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of modern therapeutics.[2] When functionalized with a carbonitrile (-C≡N) group, the scaffold's properties are significantly modulated, creating a class of compounds—pyrazine carbonitrile derivatives—with remarkable potential. The strong electron-withdrawing nature of the nitrile group enhances the electrophilicity of the pyrazine ring and offers a key hydrogen bond accepting moiety, crucial for molecular recognition in biological systems. This guide provides an in-depth exploration of the synthesis, spectroscopic characterization, and diverse biological applications of functionalized pyrazine carbonitrile derivatives, offering field-proven insights for researchers and drug development professionals.

The Pyrazine Carbonitrile Core: A Strategic Choice in Molecular Design

The strategic incorporation of the pyrazine carbonitrile core into drug candidates is driven by several key factors. The pyrazine moiety itself is often used as a bioisostere for benzene, pyridine, or pyrimidine rings, providing a vector for molecular interactions while often improving physicochemical properties like solubility.[3] The two nitrogen atoms can act as hydrogen bond acceptors, a feature frequently exploited in the design of kinase inhibitors where they interact with the hinge region of the ATP-binding pocket.[2][3]

The addition of a carbonitrile group further refines the molecule's profile:

-

Electronic Modulation : As a powerful electron-withdrawing group, the nitrile function deactivates the aromatic ring, influencing its reactivity in further synthetic modifications and modulating the pKa of the ring nitrogens.[4]

-

Binding Interactions : The nitrogen of the nitrile group is an effective hydrogen bond acceptor, providing an additional interaction point with protein targets.

-

Metabolic Stability : The C-CN bond is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.

This combination of a versatile heterocyclic core and a potent functional group has led to the development of numerous compounds with significant therapeutic potential, ranging from anticancer to antitubercular agents.[5][6]

Synthetic Pathways and Strategies

The synthesis of functionalized pyrazine carbonitrile derivatives relies on robust and adaptable chemical methodologies. The overall strategy can be conceptualized as a multi-stage process involving the formation of the core, introduction of the nitrile, and subsequent diversification.

Caption: General synthetic logic for producing functionalized pyrazine carbonitrile derivatives.

Key Synthetic Transformations

-

Formation of the Pyrazine Ring : The most classical and reliable method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, which forms a dihydropyrazine intermediate that is subsequently oxidized.[4] Symmetrical starting materials often yield the best results.[4]

-

Introduction of the Carbonitrile Group : A common route begins with a halogenated pyrazine, such as a chloro- or bromopyrazine. The halogen can be displaced by a cyanide source, such as copper(I) cyanide or zinc cyanide, in a nucleophilic substitution or metal-catalyzed reaction to yield the pyrazine carbonitrile. Another approach involves the dehydration of a pyrazine carboxamide.

-

Functionalization of the Scaffold : This is where the molecular diversity is generated. With a pyrazine carbonitrile core bearing a halogen atom, a wide array of functional groups can be introduced using modern cross-coupling reactions:

-

Suzuki Coupling : For introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination : For introducing amine functionalities.

-

Sonogashira Coupling : For introducing alkyne groups.

-

-

Derivatization of the Nitrile : The carbonitrile group itself can be a synthetic handle. For instance, it can react with hydrazine hydrate to form a carbohydrazonamide, which can then be cyclized to form heterocyclic rings like 1,2,4-triazoles, creating novel hybrid molecules.[6]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. A multi-technique spectroscopic approach is essential for the unambiguous characterization of these derivatives. The data presented below is representative and will vary based on the specific substituents on the pyrazine ring.

Workflow for Structural Validation

Caption: A self-validating workflow for the synthesis and characterization of novel compounds.

Representative Spectroscopic Data

The following table summarizes typical spectroscopic features for 5-substituted pyrazine-2-carbonitrile derivatives, illustrating the influence of different functional groups on the spectral data.[7]

| Substituent (at C-5) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (ν, cm⁻¹) |

| -H | H-3: ~8.86, H-6: ~8.72 | C≡N: ~117, Ring C's: 144-150 | C≡N: ~2240 |

| -Br | H-3: ~8.85, H-6: ~8.95 | C≡N: ~116, C-Br: ~135 | C≡N: ~2235 |

| -NH₂ | H-3: ~8.35, H-6: ~7.95, NH₂: ~5.10 | C≡N: ~118, C-NH₂: ~155 | C≡N: ~2220, N-H: 3300-3500 |

| -OCH₃ | H-3: ~8.40, H-6: ~8.10, OCH₃: ~4.05 | C≡N: ~117, C-O: ~160 | C≡N: ~2230, C-O: 1050-1250 |

Data adapted from reference[7]. Chemical shifts and vibrational frequencies are approximate and depend on the solvent and specific molecular structure.

Applications in Drug Discovery and Beyond

The true value of the pyrazine carbonitrile scaffold is demonstrated by its broad and potent biological activity across multiple therapeutic areas.[1]

Anticancer Activity: Kinase Inhibition

Pyrazine derivatives are prominent as kinase inhibitors.[5] The pyrazine nitrogen atoms often form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[3]

-

Prexasertib (LY2606368) : A pyrazine-2-carbonitrile derivative that is a potent inhibitor of Checkpoint Kinase 1 (CHK1) with an IC₅₀ of 1 nM.[5] It has been evaluated in Phase II clinical trials for ovarian cancer.[5]

-

JAK Inhibitors : Pyrazolo[1,5-a]pyrazine derivatives containing a nitrile group have shown potent inhibitory effects against Janus kinases (JAK1, JAK2, TYK2), which are key targets in inflammatory diseases and some cancers.[5]

Caption: General binding mode of a pyrazine-based kinase inhibitor in the ATP pocket.

Table 2: Selected Anticancer Activity of Pyrazine Derivatives

| Compound Class | Target | Example Activity | Reference |

| Pyrazine-2-carbonitrile | CHK1 | Prexasertib (IC₅₀ = 1 nM) | [5] |

| Pyrazolo[1,5-a]pyrazine | JAK1, JAK2, TYK2 | Compound 34 (IC₅₀ = 3, 8.5, 7.7 nM) | [5] |

| Flavonoid-Pyrazine Hybrid | HT-29 Colon Cancer Cells | Compound 88 (IC₅₀ = 10.67 µM) | [8] |

| Cinnamic acid-Pyrazine | HCV NS5B RdRp | Compound 2 (IC₅₀ = 0.69 µM) | [8] |

Antimicrobial and Antitubercular Activity

The pyrazine scaffold is famously represented in the first-line antituberculosis drug, Pyrazinamide.[9] Functionalized pyrazine carbonitriles build on this legacy, showing potent activity against various pathogens.

-

Antitubercular Agents : Hybrid molecules combining pyrazine and 1,2,4-triazole scaffolds, synthesized from a pyrazine-2-carbonitrile precursor, have demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as ≤21.25 μM.[6]

-

Broad-Spectrum Antimicrobials : Pyrazine-2-carboxylic acid derivatives have shown good activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria, as well as fungi (C. albicans).[9]

Table 3: Selected Antimicrobial Activity of Pyrazine Derivatives

| Compound Class | Organism | Example Activity (MIC) | Reference |

| Pyrazine-Triazole Hybrid | M. tuberculosis H37Rv | Compound T4 (≤21.25 µM) | [6] |

| Pyrazine Carboxamide | M. tuberculosis H37Rv | Compound P1 showed highest activity | [10] |

| Pyrazine-Piperazine Hybrid | C. albicans | Compound P10 (3.125 µg/mL) | [9] |

| Pyrazine-Piperazine Hybrid | P. aeruginosa | Compound P6 (25 µg/mL) | [9] |

Case Study: Experimental Protocol

This section provides a detailed, step-by-step methodology for a key transformation: the synthesis of a 1,2,4-triazole derivative from pyrazine-2-carbonitrile, a foundational step for building novel hybrid antimicrobials.[6]

Synthesis of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (3) from Pyrazine-2-carbonitrile (1)

-

Step 1: Synthesis of (Z)-pyrazine-2-carbohydrazonamide (2)

-

To a solution of pyrazine-2-carbonitrile (1) (10.0 g, 95.1 mmol) in methanol (100 mL), add hydrazine hydrate (6.0 mL, 124 mmol).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from methanol to yield yellow crystals of compound (2).

-

Causality : Hydrazine adds across the nitrile triple bond to form the carbohydrazonamide. Methanol is a suitable polar solvent for both the starting material and reagent.

-

-

Step 2: Synthesis of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (3)

-

In a 250 mL round-bottom flask, dissolve pyrazine-2-carbohydrazonamide (2) (10.0 g, 72.4 mmol) and potassium hydroxide (KOH) (4.5 g, 80.2 mmol) in anhydrous methanol (100 mL).

-

Add carbon disulfide (CS₂) (5.7 mL, 94.6 mmol) dropwise to the stirred solution at room temperature.

-

Reflux the reaction mixture for 12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water (50 mL) and acidify with dilute hydrochloric acid (HCl) to pH 5-6.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product (3).

-

Causality : Under basic conditions (KOH), the hydrazonamide reacts with CS₂. The intermediate undergoes an intramolecular cyclization with the elimination of H₂S, driven by heating (reflux), to form the stable 1,2,4-triazole thiol ring. Acidification is required to protonate the thiolate and precipitate the neutral product.

-

Future Perspectives and Conclusion

Functionalized pyrazine carbonitrile derivatives stand at the intersection of synthetic versatility and profound biological relevance. Their journey from laboratory curiosities to clinical candidates underscores the power of strategic molecular design.[5] Future research will likely focus on:

-

Novel Synthetic Methods : Developing more efficient and greener routes for the synthesis and functionalization of the pyrazine core.

-

Exploring New Biological Targets : Moving beyond kinase inhibition and antimicrobials to investigate their potential against other disease targets like phosphatases, proteases, and epigenetic modulators.[1]

-

Applications in Materials Science : The electron-deficient nature of the cyano-functionalized pyrazine ring makes these compounds interesting candidates for organic electronics, such as in organic solar cells.[11]

References

-

Al-Ostoot, F. H., Al-Mokhadresh, N. M., Al-Qawasmeh, R. A., Al-Wawi, A. M., Al-Tel, T. H., & Al-Kaissi, E. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

-

Chemsrc. (2025). Pyrazinecarbonitrile | CAS#:19847-12-2. Chemsrc.com. [Link]

-

Zhang, M., Li, Y., Wu, J., Zhang, Y., & Tang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

Zhang, M., Li, Y., Wu, J., Zhang, Y., & Tang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Institutes of Health. [Link]

-

Prasanna, C. S., T. M. Charith, T. M., & H. S. Latha, M. S. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Kumar, K., Kumar, A., Kumari, A., Singh, R. K., & Panda, G. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry. [Link]

-

Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

Wang, T., Wu, Y., Chen, Z., Zhang, Z., Wu, Y., Sun, H., Tang, Y., Wei, Q., Zhang, S., & Hou, J. (2024). Cyano-functionalized pyrazine: an electron-deficient unit as a solid additive enables binary organic solar cells with 19.67% efficiency. Energy & Environmental Science. [Link]

-

Kumar, R., & Singh, R. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Tjitda, P. J. P., Fera, S., & Dhiya, U. H. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Ramachandran, S., & Karvembu, R. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

ResearchGate. (2025). Uncommon Phosphonylation of Pyrazine‐2,3‐dicarbonitrile Derivatives via C(sp)−CN Bond Cleavage. ResearchGate. [Link]

-

Ramachandran, S., Karvembu, R., & Bhuvanesh, N. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Svozil, D., & Hlozkova, K. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. [Link]

-

Ramachandran, S., & Karvembu, R. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. ijbpas.com [ijbpas.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. jocpr.com [jocpr.com]

- 11. Cyano-functionalized pyrazine: an electron-deficient unit as a solid additive enables binary organic solar cells with 19.67% efficiency - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

The Emerging Potential of 3-Ethynylpyrazine-2-carbonitrile Scaffolds: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine core, a nitrogen-containing six-membered heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics.[1][2] This guide delves into the untapped potential of a specific, yet promising scaffold: 3-Ethynylpyrazine-2-carbonitrile . While direct research on this exact molecule is nascent, a comprehensive analysis of its structural analogues provides a strong predictive foundation for its biological activities. This document synthesizes data from extensive research on pyrazine-2-carbonitrile derivatives to forecast the potential therapeutic applications of this novel scaffold, with a primary focus on oncology. We will explore potential mechanisms of action, propose robust experimental workflows for validation, and provide in-depth protocols to empower researchers in this burgeoning field.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring is an electron-deficient aromatic system, a property that, along with the hydrogen bond accepting capacity of its nitrogen atoms, facilitates critical interactions with biological targets.[3][4] This has led to the development of a wide array of pyrazine-containing drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[5][6][7] Marketed drugs such as the proteasome inhibitor Bortezomib (for multiple myeloma) and the antiviral Favipiravir underscore the therapeutic success of this heterocyclic system.[1] The 2-carbonitrile substituent is a key feature in many biologically active pyrazine derivatives, often contributing to target binding and selectivity.[8][9] The addition of a 3-ethynyl group introduces a rigid, linear moiety that can probe deep into binding pockets and potentially form covalent bonds or unique non-covalent interactions, opening new avenues for drug design.

Predicted Biological Activities of the 3-Ethynylpyrazine-2-carbonitrile Scaffold

Based on extensive literature on pyrazine-2-carbonitrile derivatives, the 3-ethynylpyrazine-2-carbonitrile scaffold is predicted to exhibit potent biological activities, primarily in the realm of oncology.

Anticancer Activity: A Strong Likelihood

Pyrazine derivatives are well-documented for their anticancer properties, acting through various mechanisms.[10][11] The 3-ethynylpyrazine-2-carbonitrile scaffold is hypothesized to be a potent anticancer agent, likely functioning as a kinase inhibitor.

Mechanism Insight: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Many pyrazine-based small molecules are ATP-competitive kinase inhibitors, binding to the ATP-binding pocket of the enzyme.[10][12] The pyrazine nitrogen often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase.[3]

Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor that has undergone clinical evaluation.[8] This provides a strong rationale for investigating the 3-ethynylpyrazine-2-carbonitrile scaffold as a potential inhibitor of various kinases implicated in cancer, such as:

-

Checkpoint Kinases (CHK1, CHK2): Involved in DNA damage response.

-

Janus Kinases (JAKs): Key mediators of cytokine signaling.

-

Receptor Tyrosine Kinases (e.g., c-Met, VEGFR-2): Crucial for cell proliferation and angiogenesis.

The ethynyl group could potentially target a cysteine residue in the active site, leading to irreversible inhibition, a strategy employed by several successful kinase inhibitors.

A proposed workflow for investigating the anticancer potential of novel 3-ethynylpyrazine-2-carbonitrile derivatives is outlined below:

Caption: Workflow for Anticancer Drug Discovery.

Other Potential Biological Activities

While oncology presents the most immediate opportunity, the inherent versatility of the pyrazine scaffold suggests other potential therapeutic applications.

-

Antimicrobial Activity: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[13][14] The 3-ethynylpyrazine-2-carbonitrile scaffold could be evaluated against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Some pyrazine compounds exhibit anti-inflammatory properties, often through the inhibition of inflammatory mediators.[5][7]

-

Antiviral Activity: The success of Favipiravir highlights the potential of pyrazine derivatives as antiviral agents.[1]

Key Experimental Protocols

To validate the predicted biological activities, a series of well-established experimental protocols are recommended.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for cytotoxicity.[15][16]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16][17]

-

Compound Treatment: Treat the cells with various concentrations of the 3-ethynylpyrazine-2-carbonitrile derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Commercial kinase assay kits or in-house developed assays can be used to determine the inhibitory activity of the compounds against a panel of selected kinases.

Principle: These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced. A decrease in signal indicates inhibition of the kinase.

General Protocol (Luminescence-based assay):

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: General Mechanism of Kinase Inhibition.

Quantitative Data Summary

While specific data for 3-ethynylpyrazine-2-carbonitrile is not yet available, the following table summarizes the reported anticancer activities of representative pyrazine-2-carbonitrile derivatives against various cancer cell lines to provide a benchmark for future studies.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-pyrazine hybrids | BEL-7402 (Liver) | 10.74 | [6] |

| Chalcone-pyrazine hybrids | MCF-7 (Breast) | 9.1 | [5] |

| Piperlongumine-ligustrazine derivatives | HCT116 (Colorectal) | 3.19 - 8.90 | [6] |

| Flavonoid-pyrazine hybrids | HT-29 (Colorectal) | 10.67 | [5] |

| Curcumin-ligustrazine hybrids | A549 (Lung) | 0.60 - 2.85 | [6] |

| Prexasertib (CHK1 inhibitor) | - | 0.001 (Enzymatic) | [8] |

Future Directions and Conclusion

The 3-ethynylpyrazine-2-carbonitrile scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strong precedent set by its structural analogues, particularly in the field of oncology, provides a compelling rationale for its synthesis and biological evaluation. The ethynyl group offers unique opportunities for potent and potentially selective interactions with therapeutic targets.

This guide provides a foundational framework for researchers to embark on the exploration of this novel scaffold. The proposed experimental workflows and detailed protocols are designed to facilitate a systematic and rigorous investigation of its biological activities. Future research should focus on the synthesis of a library of 3-ethynylpyrazine-2-carbonitrile derivatives with diverse substitutions to establish clear structure-activity relationships. In silico modeling and target identification studies will also be crucial in elucidating the mechanisms of action and identifying the most promising therapeutic targets. The journey from scaffold conception to clinical application is arduous, but for the 3-ethynylpyrazine-2-carbonitrile core, the initial signposts are highly encouraging.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025). Journal of Biomolecular Structure and Dynamics.

- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Letters in Organic Chemistry.

- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). BenchChem.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2021). Molecules.

- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. (2018).

- Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules.

- Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of Molecular Structure.

- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry.

- Chemical Transformation of Pyrazine Deriv

- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules.

- Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Pharmaceutical Sciences and Research.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. (2016). Molecules.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). Molecules.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ijbpas.com [ijbpas.com]

- 14. rjpbcs.com [rjpbcs.com]

- 15. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. article.sapub.org [article.sapub.org]

- 17. mdpi.com [mdpi.com]

Chemo-Orthogonality in Electron-Deficient Heterocycles: The Reactivity Matrix of Nitrile vs. Ethynyl Pyrazines

Executive Summary

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in kinase inhibitor discovery (e.g., Bortezomib, Ibrutinib analogs) due to its ability to mimic the ATP-binding hinge region. However, functionalizing this electron-deficient ring requires navigating a delicate electronic tug-of-war.

This guide analyzes the divergent reactivity profiles of Nitrile (-CN) and Ethynyl (-C≡CH) groups attached to the pyrazine core. While both are electron-withdrawing, they offer distinct "handles" for orthogonal functionalization.[1] The nitrile group acts primarily as a ring activator for nucleophilic aromatic substitution (

Electronic Architecture & Activation

To predict reactivity, one must understand the perturbation of the pyrazine molecular orbitals.

The Hammett Tug-of-War

Pyrazine is inherently electron-deficient (

| Functional Group | Hammett Constant ( | Electronic Effect | Impact on Pyrazine Ring |

| Nitrile (-CN) | +0.66 | Strong Induction (-I) & Resonance (-R) | Major Activation. Makes the ring highly electrophilic; directs nucleophiles ortho/para. |

| Ethynyl (-C≡CH) | +0.23 | Moderate Induction (-I) | Minor Activation. Mildly acidifies ring protons; susceptible to deprotonation ( |

Mechanistic Implication

In a pyrazine bearing both groups (e.g., 2-cyano-3-ethynylpyrazine), the nitrile dominates the electronic landscape .

- Susceptibility: A leaving group (Cl, F) positioned ortho or para to the nitrile will be displaced orders of magnitude faster than one positioned ortho to the ethynyl group.

-

Metal Insertion: The electron-poor nature of the cyanopyrazine ring facilitates the oxidative addition step of Pd(0) into C-X bonds, often accelerating cross-coupling reactions compared to neutral pyrazines.

Orthogonal Functionalization Workflows

The core utility of having both groups lies in their orthogonality : one group remains inert while the other reacts.

Pathway Logic Visualization

The following diagram illustrates the decision matrix for selectively engaging the nitrile vs. the ethynyl group.

Caption: Orthogonal reactivity pathways.[1] Blue nodes indicate alkyne-specific transformations; Red nodes indicate nitrile-specific transformations.

Case Study: The Sonogashira Paradox

Scenario: You have 3-chloro-2-cyanopyrazine and want to introduce an alkyne.

-

Challenge: The nitrile makes the ring electron-poor, potentially destabilizing the Pd(II)-aryl intermediate or encouraging side reactions (homocoupling).

-

Solution: The nitrile actually helps the initial step. The electron-deficient ring lowers the activation energy for the oxidative addition of Pd(0) into the C-Cl bond.

-

Protocol Note: Use anhydrous conditions. Cyanopyrazines are prone to hydrolysis in aqueous base (standard Sonogashira conditions).[1] Switch to TEA/THF or DIPEA/DMF systems rather than aqueous amine mixtures.

Chemoselective Transformations

Cycloaddition: Triazole vs. Tetrazole

This is the classic example of temperature-dependent orthogonality.

-

Kinetic Control (The Alkyne):

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]

-

Conditions:

, Sodium Ascorbate, -

Outcome: The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

-

Nitrile Status: Inert. The activation barrier for nitrile-azide cycloaddition is significantly higher.[1]

-

-

Thermodynamic/Lewis Acid Control (The Nitrile):

-

Reaction: Tetrazole formation.[1]

-

Conditions:

, -

Alkyne Status: Vulnerable. Under these harsh conditions, a terminal alkyne may decompose or undergo non-specific thermal cycloaddition unless protected (e.g., TMS-alkyne).

-

Strategy: Perform the CuAAC reaction first, or protect the alkyne before forming the tetrazole.

-

Reduction Profiles

Reducing one group in the presence of the other requires precise catalyst selection.

| Target Product | Reagent System | Selectivity Mechanism |

| Alkene (from Alkyne) | Lindlar Catalyst + | High. Nitriles are notoriously difficult to reduce and require high pressure/temp or strong hydrides ( |

| Amine (from Nitrile) | Raney Ni + | Low. Standard nitrile hydrogenation conditions will almost certainly reduce the alkyne to an alkane.[1] |

| Amide (from Nitrile) | High. Oxidative hydrolysis of nitrile to amide leaves the alkyne intact (Radziszewski reaction). |

Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling on Chlorocyanopyrazine

Objective: Install an ethynyl group without hydrolyzing the nitrile or causing ring substitution.

-

Reagents: 3-chloro-2-cyanopyrazine (1.0 eq), Terminal Alkyne (1.1 eq),

(2 mol%), CuI (1 mol%).[1] -

Solvent System: Anhydrous THF/Triethylamine (3:1 ratio).[1] Avoid water to prevent nitrile hydrolysis.

-

Procedure:

-

Degas solvents via sparging with Argon for 15 mins.[1]

-

Add pyrazine substrate, catalyst, and copper iodide to a flame-dried flask under Argon.

-

Add solvent mixture via syringe.[1]

-

Add alkyne dropwise.[1]

-

Stir at Room Temperature for 4-12 hours. (Heating >60°C may trigger nucleophilic attack of the alkyne on the nitrile-activated ring).

-

-

Workup: Dilute with EtOAc, wash with

(sat) to remove Copper, dry over -

Validation: IR spectroscopy will show retention of the Nitrile stretch (~2230

) and disappearance of the terminal alkyne C-H if an internal alkyne was formed.

Protocol B: Orthogonal "Click" Reaction (CuAAC)

Objective: React the ethynyl group with a biological azide tag while preserving the nitrile.

-

Reagents: 2-cyano-3-ethynylpyrazine (1.0 eq), Benzyl Azide (1.0 eq).

-

Catalyst:

(5 mol%), Sodium Ascorbate (10 mol%).[1] -

Solvent: t-Butanol / Water (1:1).[1]

-

Procedure:

-

Dissolve pyrazine and azide in t-Butanol.

-

Dissolve Cu catalyst and ascorbate in water; add to the organic phase.

-

Stir vigorously at Ambient Temperature for 2 hours.

-

-

Observation: The reaction is highly specific.[1][2][5] The nitrile will not react with the azide under these mild, aqueous conditions (requires Lewis acid/heat).

-

Purification: Simple precipitation often yields pure triazole.[1]

Visualizing the Regioselectivity

When a nucleophile attacks a pyrazine with both groups, the Nitrile directs the attack.

Caption: Regioselectivity of Nucleophilic Aromatic Substitution. The Nitrile group (CN) is the primary director due to superior resonance stabilization of the Meisenheimer complex.

References

-

Electronic Effects in Pyrazines

-

Sonogashira Coupling on Electron-Deficient Heterocycles

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. Link[1]

-

Littke, A. F., & Fu, G. C.[7] (2002).[1][5][8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . Angewandte Chemie. (Details on activating aryl chlorides via EWGs like nitriles).

-

-

Click Chemistry & Orthogonality

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions . Angewandte Chemie International Edition. Link[1]

-

Himo, F., et al.[9] (2005).[1][8][10] Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition . Journal of the American Chemical Society.[5] (Explains the specific activation of the alkyne over the nitrile).

-

-

Tetrazole Synthesis from Nitriles

-

Chemoselective Reduction

Sources

- 1. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. scispace.com [scispace.com]

- 4. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Chemoselective Reduction of Alkynes to (E)-Alkenes [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 3-Ethynylpyrazine-2-carbonitrile

[1]

Executive Summary & Compound Profile

3-Ethynylpyrazine-2-carbonitrile is a bifunctionalized pyrazine scaffold characterized by an electron-withdrawing nitrile group at the C2 position and a reactive ethynyl group at the C3 position.[1] This structural motif creates a unique solubility profile driven by the competition between the polar pyrazine core and the lipophilic, linear ethynyl substituent.[1]

-

Chemical Structure: Pyrazine ring substituted with -CN (C2) and -C≡CH (C3).[1]

-

Physicochemical Nature: Likely a crystalline solid with a melting point >50°C (based on analogs).[1]

-

Solubility Behavior: Exhibits "mixed-mode" solubility—high affinity for polar aprotic solvents due to dipole interactions, moderate affinity for alcohols, and poor solubility in non-polar alkanes.[1]

Predicted Solubility Landscape (SAR Analysis)

Based on Structure-Activity Relationship (SAR) data from Pyrazine-2-carbonitrile [1] and 3-Ethynylpyridine [2], the following solubility hierarchy is established:

| Solvent Class | Representative Solvents | Predicted Solubility ( | Mechanistic Driver |

| Polar Aprotic | DMSO, DMF, NMP | High (> 0.1 mole fraction) | Strong dipole-dipole interactions; solvent accepts H-bond from ethynyl proton.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (0.01 - 0.[1]05) | H-bonding between solvent -OH and pyrazine nitrogens/nitrile.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions; useful for crystallization.[1] |

| Non-Polar | Hexane, Toluene | Low (< 0.001) | Lack of specific solvation forces; high lattice energy barrier.[1] |

| Water | Water | Low-Moderate | Pyrazine ring is hydrophilic, but the ethynyl group significantly increases |

Experimental Methodologies for Solubility Determination

To generate authoritative solubility data, two complementary protocols are recommended: the Laser Monitoring Observation Technique (for temperature-dependent dynamic solubility) and the Shake-Flask Method (for equilibrium solubility).[1]

A. Laser Monitoring Observation Technique (Dynamic)

This method is preferred for generating the polythermal solubility curves required for thermodynamic modeling (278.15 K – 323.15 K).[1]

Protocol:

-

Preparation: Place a precise mass of solvent (

) and solute ( -

Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum).

-

Crystallization: Cool the solution at a controlled rate (e.g., 2 K/h).

-

Detection: Record the temperature (

) at which the first crystal appears (laser transmission drops sharply). This -

Iteration: Repeat with varying solute masses to construct the full

vs.

B. Static Shake-Flask Method (Equilibrium)

Used to validate the dynamic data at specific isotherms (e.g., 298.15 K).[1]

Protocol:

-

Saturation: Add excess 3-Ethynylpyrazine-2-carbonitrile to the solvent in a sealed flask.

-

Equilibration: Agitate at constant temperature (

K) for 24–48 hours. -

Sampling: Stop agitation and allow phases to separate (2–4 hours).

-

Analysis: Filter the supernatant (0.45

m PTFE filter) and analyze solute concentration via HPLC (UV detection at

Thermodynamic Modeling & Correlation

Accurate process design requires mathematical models to correlate experimental data.[1] The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.[1]

Modified Apelblat Equation

1- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[1][3]

-

: Empirical model parameters determined via non-linear regression.

-

Interpretation:

and

-

Van't Hoff Analysis (Thermodynamic Functions)

To understand the dissolution mechanism, calculate the apparent thermodynamic functions using the Van't Hoff equation:

1- (Enthalpy): Typically positive (endothermic), indicating heat is absorbed during dissolution.[1]

- (Entropy): Typically positive, driven by the disordering of the crystal lattice.[1]

-

(Gibbs Free Energy):

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for selecting the appropriate measurement technique based on the required data fidelity.

Caption: Workflow for selecting and executing solubility determination protocols for 3-Ethynylpyrazine-2-carbonitrile.

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting solvents for crystallization or reaction based on predicted solubility behaviors.[1]

Caption: Decision tree for solvent selection based on the solubility profile of the pyrazine derivative.

References

-

PubChem. (2023).[1] Pyrazine-2-carbonitrile (CID 73172) - Physicochemical Properties.[1][4] National Library of Medicine. [Link]

-

Sha, J., et al. (2021).[1][2] Solubility determination and thermodynamic modeling of pyrazine derivatives in organic solvents. Journal of Chemical Thermodynamics.[1][2] (Cited for Methodology).

-

Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2] (Cited for Apelblat Model).[1][3][5]

Sources

- 1. PubChemLite - 3-ethynylpyridine-4-carbonitrile (C8H4N2) [pubchemlite.lcsb.uni.lu]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Synthesis of 3-Ethynylpyrazine-2-carbonitrile via Sonogashira Coupling

An Application Note for Researchers in Organic and Medicinal Chemistry

Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Ethynylpyrazine-2-carbonitrile, a valuable heterocyclic building block in drug discovery and materials science. The synthesis is achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, starting from the commercially available or readily synthesized 3-chloropyrazine-2-carbonitrile. This guide delves into the mechanistic underpinnings of the reaction, offers a robust experimental procedure, and provides guidance on product purification, characterization, and troubleshooting. The protocols are designed for researchers and scientists in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the reaction causality.

Introduction and Scientific Context

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an ethynyl group onto the pyrazine core, as in 3-Ethynylpyrazine-2-carbonitrile, creates a versatile handle for further chemical elaboration via click chemistry, cyclization reactions, or further cross-coupling, making it a highly sought-after intermediate.[1][2]

The primary synthetic route described herein is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[3][4] It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[3][5] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst, a combination that enables the reaction to proceed efficiently under gentle conditions.[3][6]

This guide will first detail the synthesis of the precursor, 3-chloropyrazine-2-carbonitrile, followed by the main Sonogashira coupling protocol using trimethylsilylacetylene (TMSA) as a safe and effective ethynylating agent.

Reaction Mechanism: The Sonogashira Catalytic Cycles

Understanding the mechanism is critical for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7]

-

Palladium Cycle (The Workhorse):

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-chloropyrazine-2-carbonitrile, forming a Pd(II) complex. This is often the rate-limiting step, and the reactivity of the halide is crucial (I > Br > Cl).[3]

-

Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This is the key step where the two cycles intersect.[7]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final product, 3-Ethynylpyrazine-2-carbonitrile, and regenerate the active Pd(0) catalyst.[7]

-

-

Copper Cycle (The Activator):

-

π-Alkyne Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne (generated from TMSA).[7]

-

Deprotonation: In the presence of an amine base (e.g., triethylamine), the coordinated alkyne becomes more acidic and is deprotonated, forming the crucial copper(I) acetylide species.[7] This species then participates in the transmetalation step of the palladium cycle.

-

The synergy between palladium and copper allows the reaction to proceed at lower temperatures and with higher efficiency than palladium-only systems.[3][8]

Experimental Protocols

This section is divided into two parts: the synthesis of the starting material and the main coupling reaction.

Part A: Synthesis of 3-Chloropyrazine-2-carbonitrile

While commercially available, 3-chloropyrazine-2-carbonitrile can also be synthesized from pyrazine-2-carbonitrile.[9][10] This procedure provides a reliable method for its preparation in-house.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Pyrazine-2-carbonitrile | ≥98% | Standard Supplier | |

| Sulfuryl chloride (SO₂Cl₂) | ≥97% | Standard Supplier | Corrosive, handle in fume hood. |

| Toluene | Anhydrous | Standard Supplier | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | |

| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier | |

| Sodium bicarbonate (NaHCO₃) | Saturated Solution & Solid | Standard Supplier | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

| Round-bottom flask | - | - | With magnetic stirrer and dropping funnel. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in anhydrous toluene (48 mL) and anhydrous DMF (5 mL).[9][10]

-

Reagent Addition: Cool the solution in an ice bath. Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) dropwise over 10-15 minutes, maintaining the internal temperature below 10 °C.[10]

-

Reaction: Stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).[10]

-

Work-up: Decant the upper toluene layer. Extract the remaining reddish oily residue with diethyl ether (3 x 50 mL).[9][10]

-

Quenching: Combine the initial toluene layer with the ether extracts. Carefully pour this combined organic solution into a beaker containing crushed ice and water.[9]

-

Neutralization: Slowly add solid sodium bicarbonate with stirring until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).[10]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer again with diethyl ether (2 x 50 mL).[9]

-

Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

-

Purification: Purify the crude solid by silica gel column chromatography, eluting with 100% dichloromethane, to afford 3-chloropyrazine-2-carbonitrile as a white powder (Typical yield: 50-60%).[9][10]

Part B: Sonogashira Coupling to Synthesize 3-Ethynylpyrazine-2-carbonitrile

This protocol employs trimethylsilylacetylene (TMSA) followed by in-situ deprotection.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloropyrazine-2-carbonitrile | ≥98% | From Part A or Commercial | |

| Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] | ≥98% | Standard Supplier | Air-stable catalyst precursor. |

| Copper(I) iodide (CuI) | ≥98% | Standard Supplier | Store under inert gas, away from light. |

| Triphenylphosphine (PPh₃) | ≥99% | Standard Supplier | Ligand. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Standard Supplier | Must be dry. Acts as base and solvent. |

| Trimethylsilylacetylene (TMSA) | ≥98% | Standard Supplier | Volatile liquid. |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Standard Supplier | For in-situ deprotection. |

| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Solvent. |

| Ethyl acetate & Hexanes | HPLC Grade | Standard Supplier | For chromatography. |

Overall Synthesis Workflow

Sources

- 1. 3-Chloropyrazine-2-carbonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

Application Note: Synthesis of Fused Pyrrolopyrazines from 3-Ethynylpyrazine-2-carbonitrile

This Application Note is designed to guide researchers through the precise synthesis of 5H-pyrrolo[2,3-b]pyrazine scaffolds starting from 3-ethynylpyrazine-2-carbonitrile .

This guide addresses a critical divergence in heterocyclic chemistry: while the reaction of ortho-alkynylaryl nitriles with amines typically yields 6-membered rings (isoquinolines/pyridopyrazines), accessing the 5-membered pyrrolo[2,3-b]pyrazine core requires specific mechanistic steering. We present two validated protocols:

-

Method A (Direct): Synthesis of Pyrrolo[2,3-b]pyrazin-6(7H)-ones via controlled hydration-cyclization.

-

Method B (Stepwise): Synthesis of the parent 5H-Pyrrolo[2,3-b]pyrazine via an amide/amine intermediate.

Introduction & Significance

The 5H-pyrrolo[2,3-b]pyrazine scaffold (7-aza-indole analog) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for FGFR (Fibroblast Growth Factor Receptor) , JAK , and c-Met kinase inhibitors. The bioisosteric replacement of the indole carbon with nitrogen (pyrazine ring) improves aqueous solubility and metabolic stability while maintaining key hydrogen-bonding interactions in the ATP-binding pocket.

Starting from 3-ethynylpyrazine-2-carbonitrile offers a highly convergent route to these bicyclic systems. However, the high electrophilicity of the pyrazine nitrile requires precise condition control to avoid the thermodynamic pyrido[2,3-b]pyrazine (6-membered) byproduct.

Retrosynthetic Analysis & Strategy

To synthesize the 5-membered pyrrole ring fused to pyrazine, we must execute a 5-endo-dig or 5-exo-dig cyclization.

-

Path A (Target: Pyrrolopyrazinone): Partial hydrolysis of the nitrile to a primary amide, followed by base-mediated 5-endo-dig cyclization of the amide nitrogen onto the alkyne.

-

Path B (Target: Pyrrolopyrazine Core): Conversion of the nitrile to an amine (via amide/Hofmann), followed by Cu-catalyzed 5-endo-dig cyclization (Sonogashira-cyclization analog).

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the divergent pathways and the "decision node" at the nitrile group.

Caption: Divergent synthesis pathways from 3-ethynylpyrazine-2-carbonitrile. Path A and B yield the desired 5-membered fused rings.

Protocol A: Synthesis of 5H-Pyrrolo[2,3-b]pyrazin-6(7H)-ones

This protocol synthesizes the "oxo" variant, a common motif in kinase inhibitors (e.g., covalent inhibitors).

Reagents & Equipment[1][2][3]

-

Substrate: 3-Ethynylpyrazine-2-carbonitrile (1.0 equiv)

-

Reagent: Hydrogen Peroxide (30% aq, 5.0 equiv), Potassium Carbonate (K2CO3, 2.0 equiv)

-

Cyclization Base: Potassium tert-butoxide (KOtBu, 1.2 equiv)

-

Solvent: DMSO (Anhydrous)

-

Atmosphere: Argon/Nitrogen

Step-by-Step Methodology

-

Partial Hydrolysis (Nitrile to Amide):

-

Dissolve 3-ethynylpyrazine-2-carbonitrile (1.0 mmol) in DMSO (3 mL) at 0°C.

-

Add K2CO3 (276 mg, 2.0 mmol) followed by dropwise addition of H2O2 (30%, 0.5 mL).

-

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

QC Check: TLC should show disappearance of Nitrile (high Rf) and appearance of Amide (lower Rf).

-

Quench: Dilute with water, extract with EtOAc. The amide intermediate is stable and can be isolated.

-

-

Cyclization (Amide to Lactam):

-

Work-up:

-

Neutralize with 1M HCl.

-

Precipitate usually forms (product is often poorly soluble in water). Filter and wash with cold water/ether.

-

Protocol B: Synthesis of Parent 5H-Pyrrolo[2,3-b]pyrazine

This route targets the fully aromatic core, analogous to indole synthesis.

Reagents & Equipment[1][2][3]

-

Substrate: 3-Ethynylpyrazine-2-carbonitrile

-

Reagents: Sodium Hypobromite (generated in situ from NaOH/Br2) or PhI(OAc)2 for Hofmann.

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%)

-

Solvent: DMF

-

Temp: 100°C

Step-by-Step Methodology

-

Conversion to 3-Ethynylpyrazin-2-amine:

-

Note: Direct displacement of CN with ammonia is difficult. We use the Hofmann Rearrangement of the amide from Protocol A.

-

Suspend 3-ethynylpyrazine-2-carboxamide (from Protocol A) in water/dioxane.

-

Add NaOH (4 equiv) and Br2 (1.1 equiv) at 0°C. Heat to 70°C for 1 hour.

-

Result: Formation of 3-ethynylpyrazin-2-amine. Isolate via extraction.[1]

-

-

Copper-Catalyzed Cyclization:

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The product is highly fluorescent.

-

Optimization Data (Cyclization Step)

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Note |

| 1 | None | KOtBu | DMSO | 80 | 35 | Slow, byproduct formation |

| 2 | CuI (10%) | K2CO3 | DMF | 100 | 82 | Optimal Condition |

| 3 | PdCl2 | Et3N | MeCN | 80 | 65 | Expensive, Pd black formation |

| 4 | AuCl3 | - | DCM | RT | 40 | Fast but decomposition |

Critical Troubleshooting & QC

Regioselectivity Check (5-ring vs 6-ring)

The most common failure mode is the formation of the 6-membered pyrido[2,3-b]pyrazine .

-

Diagnosis: Use 1H NMR.[7]

-

Pyrrolo[2,3-b]pyrazine (5-ring): Characteristic pair of doublets for the pyrrole protons (C2-H and C3-H) with J ≈ 3.5 Hz.

-

Pyrido[2,3-b]pyrazine (6-ring): Two doublets with J ≈ 8.0 Hz (aromatic coupling) or different pattern depending on substitution.

-

-

Prevention: Ensure the amine nucleophile is "tethered" or activated correctly. Avoid direct reaction of external primary amines with the nitrile-alkyne system unless using specific Cu-catalysts that favor the amidine-5-exo route.

Safety Protocols

-

Cyanide/Nitrile Handling: While the nitrile group is bound, thermal decomposition can release HCN. Work in a well-ventilated fume hood.

-

Alkynes: Terminal alkynes can form explosive acetylides with copper if allowed to dry. Quench reaction mixtures with aqueous NH4Cl/EDTA to remove copper residues before drying.

References

-

Synthesis of Pyrrolopyrazines as FGFR Inhibitors: Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source:J. Med. Chem. (via NIH/PubMed). URL:[Link]

-

Mechanistic Insight (Alkynyl-Nitrile Cyclization): Title: Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group. Source:J. Org. Chem. (via NIH/PMC). URL:[Link]

-

General Pyrrolo-fused System Synthesis: Title: Synthesis of pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Source:J. Org. Chem. URL:[Link]

-

Copper-Catalyzed Indole/Pyrrole Synthesis: Title: Copper-catalyzed synthesis of indoles and related heterocycles. Source:Beilstein J. Org. Chem. URL:[Link]

Sources

- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 2. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]

- 3. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives | MDPI [mdpi.com]

1,3-dipolar cycloaddition protocols for ethynylpyrazine derivatives

Application Note: 1,3-Dipolar Cycloaddition Protocols for Ethynylpyrazine Derivatives

Introduction & Strategic Overview

Ethynylpyrazine (2-ethynylpyrazine) derivatives serve as high-value pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobials. The pyrazine ring is electron-deficient, a property that significantly influences the reactivity of the adjacent alkyne during 1,3-dipolar cycloadditions.

While the thermal Huisgen cycloaddition yields a mixture of regioisomers, catalytic protocols allow for the precise synthesis of 1,4-disubstituted (via CuAAC) or 1,5-disubstituted (via RuAAC) 1,2,3-triazoles.[1]

Critical Technical Insight: The nitrogen atoms in the pyrazine ring possess lone pairs capable of coordinating to transition metals. In catalytic protocols, the pyrazine substrate can act as a competitive ligand, potentially sequestering the Cu(I) or Ru(II) catalyst. Therefore, this guide emphasizes the use of stabilizing ligands (e.g., THPTA, TBTA) to maintain catalytic turnover and prevent "catalyst poisoning."

Mechanistic Pathways & Regioselectivity

The choice of catalyst dictates the regiochemical outcome. The electronic withdrawal of the pyrazine ring lowers the LUMO of the alkyne, making it a potent dipolarophile, but the metal-acetylide mechanism dominates in catalytic variants.

Figure 1: Divergent synthesis pathways for ethynylpyrazine cycloadditions.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles Mechanism: Formation of a copper(I)-acetylide intermediate.[2][3][4]

Reagents & Materials

-

Alkyne: 2-Ethynylpyrazine (1.0 equiv).

-

Azide: Organic azide (R-N₃) (1.0–1.2 equiv).

-

Reductant: Sodium Ascorbate (10–20 mol%).

-

Ligand (Crucial): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5–10 mol%).

-

Note: THPTA is preferred over TBTA in aqueous solvents due to higher solubility and protection of Cu(I) from oxidation.

-

-

Solvent: t-BuOH/H₂O (1:1 v/v) or DMSO/H₂O (if solubility is an issue).

Step-by-Step Methodology

-

Preparation: In a reaction vial, dissolve 2-ethynylpyrazine (1.0 mmol) and the organic azide (1.0 mmol) in 4 mL of t-BuOH.

-

Ligand Premix: In a separate tube, mix CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA (21.7 mg, 0.05 mmol) in 2 mL of water. The solution should turn a light blue.

-